
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves several steps. One common method starts with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce the desired compound . The reactions typically involve the use of strong acids like concentrated hydrochloric acid or sulfuric acid to maintain the reaction system in a strongly acidic state .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The continuous flow setup involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, under high temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may produce a pyridine derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated pyridine derivative.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of pesticides and other agrochemicals.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-methylpyridine: This compound is used as a pesticide intermediate and has similar chemical properties.
3-(1-Methyl-2-pyrrolidinyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
| 1352494-94-0 | |
Molekularformel |
C11H15ClN2 |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
2-chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c1-8-6-9(7-13-11(8)12)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
WMIQGBVZWHDJSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1Cl)C2CCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802246.png)
![cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B11802252.png)
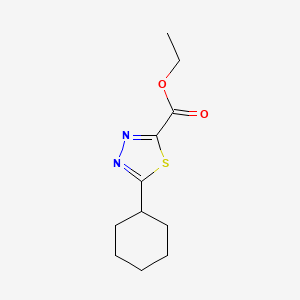

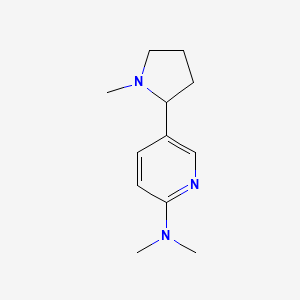
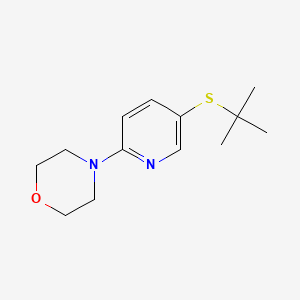


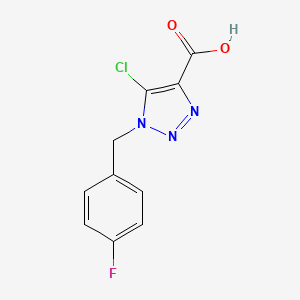
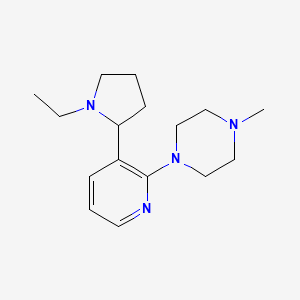
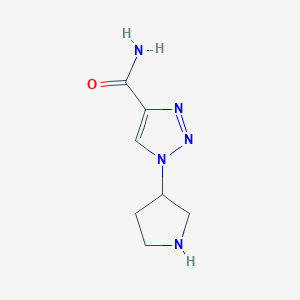
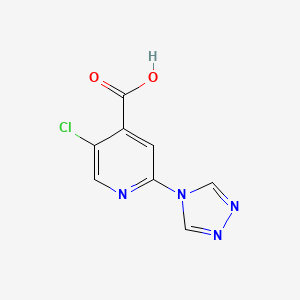
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)

